molecular formula C17H11F3N2O2 B2885685 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1825623-27-5

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Cat. No.: B2885685
CAS No.: 1825623-27-5
M. Wt: 332.282
InChI Key: VHBYZJIXNRCCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple fluorine atoms and a pyrazole ring, features commonly found in biologically active molecules and pharmaceutical agents. Fluorine atoms are often used in drug design to influence the potency, metabolic stability, and binding affinity of lead compounds . The pyrazole scaffold is a privileged structure in medicinal chemistry, present in molecules with a wide range of activities . The specific presence of a benzaldehyde moiety suggests potential utility as a key synthetic intermediate. Researchers may investigate this compound for the development of novel therapeutic agents, given that structural analogs have been explored for various pharmacological applications. The presence of multiple aromatic systems and an ether linkage makes it a versatile building block for constructing more complex molecular architectures. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-12-1-3-14(4-2-12)22-6-5-13(21-22)10-24-17-15(19)7-11(9-23)8-16(17)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBYZJIXNRCCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)COC3=C(C=C(C=C3F)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of 4-fluorophenylhydrazine with a suitable aldehyde or ketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzoic acid.

  • Reduction: 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzyl alcohol or amine derivatives.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline vs. Pyrazole Derivatives

The target compound’s pyrazole ring distinguishes it from pyrazoline derivatives reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Pyrazolines are partially saturated, with a single bond between N1 and C3, conferring conformational flexibility. In contrast, the fully unsaturated pyrazole ring in the target compound is planar and aromatic, likely enhancing electronic conjugation and rigidity. This difference impacts physicochemical properties:

  • Stability : Pyrazoles are generally more thermally and oxidatively stable than pyrazolines due to aromatic stabilization .

Fluorine Substitution Patterns

Fluorine placement significantly influences molecular interactions. For example:

  • 4-Fluorophenyl Groups: Both the target compound and the acenaphthene derivative in feature 4-fluorophenyl substituents. In , these groups form dihedral angles of 87.02° and 51.86° with the core, creating steric hindrance that disrupts planar packing. The target compound’s 4-fluorophenyl-pyrazole group may similarly induce non-planar conformations, affecting crystallinity or solubility .
  • 3,5-Difluoro Substitution on Benzaldehyde: The electron-withdrawing fluorine atoms at the 3,5-positions of the benzaldehyde ring could deactivate the aldehyde group, reducing its nucleophilicity in condensation reactions compared to non-fluorinated analogs (e.g., benzaldehydes used in and ) .

Methoxy Linker and Reactivity

The methoxy group bridging the pyrazole and benzaldehyde moieties may influence steric and electronic properties:

  • Comparison with Piperidine-Linked Fluorophenyl Systems : highlights Pibrentasvir, a complex antiviral with a 4-fluorophenyl-piperidine group. While structurally distinct, both compounds utilize fluorine to modulate lipophilicity; however, the target’s smaller size and aldehyde functionality suggest divergent applications .

Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzaldehyde 3,5-Difluoro; pyrazole-methoxy; 4-fluorophenyl Rigid pyrazole core; electron-deficient aldehyde; potential for H-bonding via fluorine
Pyrazoline derivatives () Pyrazoline 4-Fluorophenyl; aryl groups Flexible pyrazoline ring; reactive aldehyde for heterocycle formation
Acenaphthene derivative () Acenaphthene Bis(4-fluorophenyl); methoxy/hydroxy Non-planar packing due to steric hindrance; intramolecular H-bonding
Pibrentasvir () Macrocyclic Multiple fluorophenyl; piperidine High metabolic stability; antiviral activity

Research Findings and Implications

  • Such interactions could stabilize the solid-state structure of the target compound .
  • Synthetic Utility: The aldehyde group’s reduced reactivity (due to fluorine substitution) may necessitate harsher conditions for condensation reactions compared to non-fluorinated benzaldehydes used in and .

Biological Activity

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorinated aromatic rings : These contribute to its lipophilicity and potential interactions with biological targets.
  • Pyrazole moiety : Known for its diverse biological activities, the pyrazole ring is crucial for the compound's pharmacological effects.

Molecular Formula

  • C : 16
  • H : 14
  • F : 2
  • N : 2
  • O : 1

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. The compound under discussion has shown promising results in inhibiting various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Breast Cancer Cell Lines

A study evaluated the cytotoxic effects of similar pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain pyrazoles could enhance the efficacy of doxorubicin, suggesting a synergistic effect that could be attributed to their structural characteristics .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

The anti-inflammatory activity is thought to stem from the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key points include:

  • Fluorination : The presence of fluorine atoms enhances metabolic stability and bioavailability.
  • Substituent Variations : Modifications on the pyrazole ring can significantly affect potency and selectivity against different biological targets.

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole derivative AAntitumor15
Pyrazole derivative BAnti-inflammatory10
Pyrazole derivative CAntimicrobial20
3,5-Difluoro-4-[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehydePotential AntitumorTBDCurrent Study

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The primary synthesis involves nucleophilic substitution or coupling reactions. For example, the benzaldehyde core can be functionalized via Suzuki–Miyaura coupling (palladium-catalyzed cross-coupling of aryl halides with boronic acids) to introduce the pyrazole-methoxy group. Key steps include:

  • Step 1 : Preparation of 3,5-difluorobenzaldehyde derivatives.
  • Step 2 : Functionalization at the para position using 1-(4-fluorophenyl)pyrazole-3-methanol under Mitsunobu conditions (e.g., DIAD, PPh3).
  • Critical Parameters : Solvent choice (e.g., THF or DMF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) significantly affect yield and purity .

Q. How is the structure of this compound validated, and what analytical techniques are prioritized?

  • Structural Validation :

  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorine substitution patterns. <sup>1</sup>H NMR resolves methoxy and pyrazole proton environments.
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) is used for single-crystal analysis to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···π stacking) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 373.12).

Q. What role do fluorine atoms play in modulating this compound’s reactivity and bioactivity?

  • Fluorine Effects :

  • Electron-Withdrawing Nature : Fluorine enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Schiff base formation).
  • Lipophilicity : Fluorine increases logP values, improving membrane permeability in biological assays .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in pharmacokinetic studies .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the coupling of pyrazole-methoxy groups?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd(OAc)2, PdCl2(dppf), or Buchwald-Hartwig catalysts for coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. What computational methods are used to predict binding affinities of this compound with biological targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors.
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values from kinase inhibition assays .

Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of the pyrazole ring?

  • Crystallographic Analysis :

  • Tautomer Differentiation : SHELXL refines occupancy ratios for 1H- vs. 2H-pyrazole tautomers using anisotropic displacement parameters.
  • Hydrogen Bonding : Identify intermolecular H-bonds (e.g., N–H···O=C) that stabilize specific tautomers.
  • Case Study : In analogous pyrazoline derivatives, dihedral angles between fluorophenyl groups (66.34°) confirmed tautomeric preferences .

Q. What strategies mitigate discrepancies between NMR and mass spectrometry data during purity assessment?

  • Data Reconciliation :

  • Impurity Profiling : Use preparative HPLC to isolate minor components (<1%) for structural elucidation.
  • Deuterated Solvent Artifacts : Verify that NMR peaks (e.g., residual DMSO-d5) are not misassigned as impurities.
  • HRMS Calibration : Internal standards (e.g., NaTFA) ensure mass accuracy <5 ppm .

Key Challenges in Research

  • Synthetic Scalability : Multi-step sequences require strict anhydrous conditions to avoid aldehyde oxidation.
  • Biological Target Specificity : Fluorine’s promiscuity in π-π interactions may lead to off-target effects, necessitating selectivity screens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.